molecular formula C9H7IO B8303993 3-(4-Iodophenyl)-2-propyn-1-ol

3-(4-Iodophenyl)-2-propyn-1-ol

Cat. No. B8303993
M. Wt: 258.06 g/mol
InChI Key: XHLANBRMIZBQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodophenyl)-2-propyn-1-ol is a useful research compound. Its molecular formula is C9H7IO and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Iodophenyl)-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenyl)-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Iodophenyl)-2-propyn-1-ol

Molecular Formula

C9H7IO

Molecular Weight

258.06 g/mol

IUPAC Name

3-(4-iodophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H7IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2

InChI Key

XHLANBRMIZBQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,4-diiodobenzene (24.7 g), propargyl alcohol (1.68 g), BTPC (0.21 g) and CuI (28 mg) in diethylamine (180 ml) was stirred at room temperature under nitrogen for 18 h. The solvent was evaporated in vacuo at 35°, the residual solid taken up in MC (200 ml) and the solution washed with 2N hydrochloric acid (150 ml). The aqueous phase was extracted with further MC (75 ml), the organic layers combined, dried and purified by FCC eluting with EA-CX (1:6) and then EA-CX (1:3) to yield the title compound as a fawn crystalline solid (4.9 g) m.p. 101°-102°.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mg
Type
catalyst
Reaction Step One

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